

# A Comparative Guide: LY2780301 Versus Rapamycin Analogs in PI3K/Akt/mTOR Pathway Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY2780301

Cat. No.: B1150114

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **LY2780301** and rapamycin analogs, focusing on their distinct mechanisms of action, chemical properties, and available data from preclinical and clinical studies. The information is intended to assist researchers in making informed decisions for their drug development and discovery programs targeting the PI3K/Akt/mTOR signaling pathway.

## Introduction: Targeting a Critical Cancer Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This has led to the development of numerous inhibitors, including the well-established rapamycin analogs and newer agents like **LY2780301**, each with a distinct mode of action.

Rapamycin and its analogs, often referred to as "rapalogs," are allosteric inhibitors of mTOR complex 1 (mTORC1).<sup>[1]</sup> In contrast, **LY2780301** is a dual inhibitor of p70 S6 kinase (p70S6K) and Akt, key downstream effectors in the PI3K/Akt/mTOR pathway.<sup>[2][3][4]</sup> This fundamental difference in their primary molecular targets underpins their varying pharmacological profiles and potential clinical applications.

## Chemical Properties

A summary of the chemical properties of **LY2780301** and representative rapamycin analogs is presented below. These properties can influence their pharmacokinetic and pharmacodynamic characteristics.

| Compound                | Chemical Formula | Molecular Weight (g/mol) | CAS Number      |
|-------------------------|------------------|--------------------------|-----------------|
| LY2780301               | C25H27F4N7O      | 517.53                   | 1226801-23-5[2] |
| Everolimus (RAD001)     | C53H83NO14       | 958.2[5]                 | 159351-69-6[6]  |
| Temsirolimus (CCI-779)  | C56H87NO16       | 1030.3[7]                | 162635-04-3[8]  |
| Zotarolimus (ABT-578)   | C52H79N5O12      | 966.2[9]                 | Not Available   |
| Ridaforolimus (AP23573) | C53H84NO14P      | 990.21[10]               | 572924-54-0[11] |

## Mechanism of Action: A Tale of Two Targeting Strategies

The primary distinction between **LY2780301** and rapamycin analogs lies in their point of intervention within the PI3K/Akt/mTOR pathway.

### LY2780301: Dual Inhibition of Downstream Effectors

**LY2780301** is an orally bioavailable, ATP-competitive inhibitor that targets both Akt and p70S6K.[2][3][4] By inhibiting these two crucial kinases, **LY2780301** effectively blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells.[12]





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Everolimus, RAD001, SDZ-RAD, Certican | C53H83NO14 | CID 46930999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Everolimus | C53H83NO14 | CID 6442177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Temsirolimus (Torisel) | C56H87NO16 | CID 168313165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medkoo.com [medkoo.com]
- 11. Ridaforolimus | C53H84NO14P | CID 11520894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- To cite this document: BenchChem. [A Comparative Guide: LY2780301 Versus Rapamycin Analogs in PI3K/Akt/mTOR Pathway Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1150114#ly2780301-compared-to-rapamycin-analogs>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)